Sulfapyrazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-pyrazin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAICDDXRUOCKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151256 |

Source

|

| Record name | Sulfapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-44-9 |

Source

|

| Record name | Sulfapyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfapyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFAPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SULFAPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFAPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE3C727OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of Sulfapyrazine: A Technical History of an Early Antibiotic

For Immediate Release

This technical guide provides an in-depth exploration of the history and discovery of sulfapyrazine, a notable early sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document details the synthesis, mechanism of action, antibacterial spectrum, and early clinical investigations of this compound, placing it within the broader context of the sulfonamide revolution in medicine.

Introduction: The Dawn of the Sulfa Drugs

The discovery of sulfonamides in the 1930s marked a pivotal moment in the history of medicine, heralding the first class of effective systemic antibacterial agents. Following the groundbreaking discovery of Prontosil by Gerhard Domagk in 1935, a wave of research into related sulfanilamide derivatives ensued, leading to the development of numerous "sulfa drugs."[1][2] Among these was this compound, a heterocyclic sulfonamide that, while ultimately overshadowed by its more famous contemporaries like sulfapyridine and sulfathiazole, played a role in the expanding chemotherapeutic armamentarium against bacterial infections.

Discovery and Synthesis

The precise timeline and attribution for the discovery of this compound are less prominently documented than those of sulfapyridine, which was first synthesized by Montague Phillips at May & Baker Ltd. in 1937.[3] However, the general synthetic pathway for heterocyclic N-substituted sulfanilamide derivatives was well-established by the late 1930s and early 1940s.

General Synthesis of Sulfonamides

The synthesis of this compound, like other sulfa drugs of the era, typically involved the reaction of a substituted aminopyrazine with p-acetylaminobenzenesulfonyl chloride, followed by the removal of the acetyl group by hydrolysis.

Experimental Protocol: A Representative Synthesis of a Sulfonamide Antibiotic

A common laboratory-scale synthesis for a sulfonamide like sulfapyridine, which would be analogous to that of this compound, is as follows:

-

Acetylation of Sulfanilamide: Sulfanilamide is reacted with acetic anhydride to protect the amino group, forming p-acetylaminobenzenesulfonamide.

-

Chlorosulfonation: The resulting compound is then treated with chlorosulfonic acid to produce p-acetylaminobenzenesulfonyl chloride.

-

Condensation: The p-acetylaminobenzenesulfonyl chloride is reacted with 2-aminopyrazine in the presence of a base (such as pyridine) to form the N-acetylated this compound.

-

Hydrolysis: The final step involves the acid or base-catalyzed hydrolysis of the acetyl group to yield this compound.

Mechanism of Antibacterial Action

The antibacterial activity of this compound is consistent with the established mechanism for all sulfonamides.[4][5] These compounds act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).

Folic Acid Synthesis Pathway Inhibition

Bacteria synthesize folic acid, an essential nutrient, from para-aminobenzoic acid (PABA). Sulfonamides, including this compound, are structurally similar to PABA and competitively bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This inhibition of folic acid synthesis ultimately disrupts the production of purines and pyrimidines, which are essential for DNA and RNA synthesis, leading to a bacteriostatic effect.[4][5]

Antibacterial Spectrum and Efficacy

While specific quantitative data for the antibacterial spectrum of this compound from the early era of its use is not as readily available as for sulfapyridine, the sulfonamides as a class exhibited broad-spectrum activity against many Gram-positive and some Gram-negative bacteria.

| Bacterial Species | General Susceptibility to Sulfonamides |

| Streptococcus pneumoniae | Susceptible |

| Streptococcus pyogenes | Susceptible |

| Neisseria meningitidis | Susceptible |

| Escherichia coli | Variable |

| Staphylococcus aureus | Susceptible |

Note: This table represents the general susceptibility of bacteria to early sulfonamides. Specific MIC values for this compound are not widely documented in the readily available historical literature.

Pharmacokinetics and Clinical Use

The pharmacokinetic properties of early sulfonamides were a critical area of study, as they directly influenced dosing regimens and clinical efficacy.

| Pharmacokinetic Parameter | Description |

| Absorption | Generally absorbed from the gastrointestinal tract, though rates could be variable. |

| Distribution | Widely distributed throughout body tissues and fluids. |

| Metabolism | Primarily metabolized in the liver, often via acetylation. The rate of acetylation was later found to be genetically determined. |

| Excretion | Excreted by the kidneys. A significant risk with early sulfonamides was crystalluria, the formation of drug crystals in the urine.[3] |

The clinical use of this compound would have been for the treatment of various bacterial infections. However, its prominence was limited by the rapid development and perceived superiority of other sulfonamides and, shortly thereafter, the advent of penicillin.[6]

Conclusion

This compound represents one of the many chemical explorations in the early and fervent period of antibiotic discovery. While it did not achieve the widespread fame or use of some of its chemical relatives, its existence underscores the systematic approach of medicinal chemists in the 1930s and 1940s to modify the sulfanilamide structure to improve efficacy and reduce toxicity. The story of this compound is an integral part of the broader narrative of the sulfonamides, a class of drugs that fundamentally changed the landscape of medicine and paved the way for the antibiotic era.

References

- 1. m.youtube.com [m.youtube.com]

- 2. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

Sulfapyrazine: A Comprehensive Technical Guide to its Role as a Key Metabolite of Sulfasalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine (SASP), a cornerstone in the management of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA), is a prodrug that undergoes extensive metabolism to yield its therapeutically active and other systemically available moieties. A significant product of this biotransformation is sulfapyrazine (SP), a sulfonamide that has long been considered not just a carrier molecule for the active 5-aminosalicylic acid (5-ASA) in IBD, but also a contributor to the systemic anti-inflammatory and immunomodulatory effects observed in RA. This technical guide provides an in-depth exploration of this compound as a metabolite of sulfasalazine, focusing on its metabolic pathway, pharmacokinetic profile, analytical determination, and pharmacological actions.

Metabolic Pathway of Sulfasalazine to this compound

Sulfasalazine is designed to deliver its constituent molecules to the colon. Following oral administration, a small fraction (less than 15%) of the parent drug is absorbed in the upper gastrointestinal tract.[1] The majority of the dose reaches the colon intact, where it encounters a rich microbial environment. Gut bacteria, possessing azoreductase enzymes, cleave the azo bond that links sulfapyridine and 5-aminosalicylic acid.[2] This enzymatic reduction is the rate-limiting step in sulfasalazine metabolism and is crucial for the release of its active components.

While 5-ASA is poorly absorbed and exerts its anti-inflammatory effects topically on the colonic mucosa, sulfapyridine is almost completely absorbed from the colon into the systemic circulation.[2] Once absorbed, sulfapyridine undergoes further metabolism in the liver, primarily through N-acetylation, hydroxylation, and subsequent glucuronidation, before being excreted in the urine. The rate of N-acetylation is genetically determined, leading to distinct "fast" and "slow" acetylator phenotypes, which significantly influences the pharmacokinetic profile of sulfapyridine.

Data Presentation: Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound is characterized by its extensive absorption from the colon and the influence of the patient's acetylator status on its elimination. The following tables summarize key quantitative data for this compound following the oral administration of sulfasalazine.

| Parameter | Value | Reference |

| Bioavailability | ~60% | [1] |

| Protein Binding | ~70% | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~10 hours | [1] |

| Volume of Distribution (Vd) | 7.5 ± 1.6 L (for sulfasalazine) | [1] |

Table 1: General Pharmacokinetic Parameters of this compound.

| Acetylator Phenotype | Elimination Half-life (t½) | Reference |

| Fast Acetylators | 10.4 hours | [1] |

| Slow Acetylators | 14.8 hours | [1] |

Table 2: Elimination Half-life of this compound based on Acetylator Phenotype.

| Biological Matrix | Concentration Range | Notes | Reference |

| Plasma (Therapeutic Range) | 20 - 50 µg/mL | Total sulfapyridine | [3] |

| Plasma (Toxic Concentrations) | > 50 µg/mL | Associated with increased adverse effects | [3] |

| Saliva to Plasma Ratio | 0.559 ± 0.027 | For sulfapyridine | [4] |

| Saliva to Plasma Ratio | 0.246 ± 0.056 | For N-acetylsulfapyridine | [4] |

Table 3: Therapeutic and Toxic Concentrations of this compound.

Experimental Protocols: Analysis of this compound in Biological Fluids

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and sensitive method for this purpose.

Protocol: Determination of this compound and N-acetylsulfapyridine in Human Plasma by HPLC-UV

This protocol is a representative example compiled from established methodologies.

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., sulfamethazine at 5 µg/mL).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 4.6) in a ratio of 30:70 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: 270 nm.

3. Method Validation

-

Linearity: The method should be linear over a clinically relevant concentration range (e.g., 0.1 to 12 µg/mL for sulfapyridine).

-

Precision: Intra- and inter-day precision should be assessed, with a relative standard deviation (RSD) of less than 15%.

-

Accuracy: The accuracy should be within 85-115% of the nominal concentration.

-

Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy.

References

- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a HPLC-UV method of analysis for sulfasalazine in human plasma - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]

- 4. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Sulfapyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfapyrazine, a member of the sulfonamide class of antibiotics, has historically played a role in the management of bacterial infections. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, detailing its mechanism of action, standardized methods for susceptibility testing, and a summary of its activity against various bacterial species. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in antimicrobial drug discovery and development.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid (Vitamin B9). Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. Folic acid is essential for the synthesis of nucleotides, and consequently, for DNA and RNA replication and repair.

The key enzyme in this pathway targeted by this compound is dihydropteroate synthase (DHPS) . This compound mimics the structure of PABA and competitively binds to the active site of DHPS. This binding event blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroate, a direct precursor to dihydrofolic acid. The subsequent depletion of tetrahydrofolate, the active form of folic acid, leads to the inhibition of bacterial growth and replication.[1][2][3][4][5]

In Vitro Antibacterial Spectrum of this compound

The antibacterial activity of this compound is primarily directed against a range of Gram-positive and some Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species as determined by in vitro susceptibility testing.

| Bacterial Species | Type | MIC Range (µg/mL) | Median MIC (µg/mL) | Notes |

| Yersinia enterocolitica | Gram-negative | 3.1 - 25 | 6.2 | [1] |

| Salmonella spp. | Gram-negative | 25 - 100 | 100 | [1] |

| Escherichia coli | Gram-negative | 25 - >1600 | - | Two of five strains were inhibited by 25 µg/mL, while three were resistant to 1600 µg/mL.[1] |

| Campylobacter jejuni/coli | Gram-negative | 200 - 800 | - | Considered less susceptible.[1] |

| Shigella spp. | Gram-negative | >1600 | - | Resistant.[1] |

| Staphylococcus aureus | Gram-positive | 32 - 512 | - | MIC values showed significant variation among clinical isolates.[2][3] |

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods such as broth microdilution and agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

I. Broth Microdilution Method

This method involves the use of 96-well microtiter plates to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in CAMHB to the highest concentration to be tested.

-

Serial Dilutions: Two-fold serial dilutions of this compound are prepared in the microtiter plate wells using CAMHB to achieve a range of concentrations. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.

-

Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in sterile saline or PBS. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

II. Agar Dilution Method

This method involves incorporating this compound into an agar medium upon which the bacterial strains are inoculated.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains for testing

-

Sterile saline (0.85% NaCl) or PBS

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., Steers replicator)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates: Molten MHA is cooled to 45-50°C. A defined volume of each this compound dilution is added to a specific volume of molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A drug-free agar plate serves as a growth control.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using an inoculum replicating device.

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Quality Control

For both methods, quality control should be performed using reference bacterial strains with known MIC ranges for sulfonamides, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. The obtained MIC values should fall within the established acceptable ranges for the quality control strains to ensure the validity of the test results.

Conclusion

This technical guide has provided a comprehensive overview of the in vitro antibacterial spectrum of this compound. The data presented, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals. The bacteriostatic action of this compound, achieved through the competitive inhibition of dihydropteroate synthase in the bacterial folate synthesis pathway, underscores a well-established antimicrobial mechanism. The provided MIC data, while not exhaustive, indicates activity against a subset of Gram-positive and Gram-negative bacteria. For a complete and contemporary understanding of its potential applications, further in vitro susceptibility testing against a broader panel of recent clinical isolates is recommended.

References

- 1. In vitro susceptibility of diarrhoea producing gram negative enteric bacteria to sulfasalazine, 5-aminosalicylic acid, sulfapyridine and four quinolones. Brief report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Predicting combined antibacterial activity of sulfapyridine and its transformation products during sulfapyridine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE RELATIONSHIP OF SULFAPYRIDINE, NICOTINIC ACID, AND COENZYMES TO THE GROWTH OF STAPHYLOCOCCUS AUREUS - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Anti-inflammatory Properties of Sulfasalazine and its Active Metabolite, Sulfapyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the anti-inflammatory properties of Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), and its primary systemic metabolite, Sulfapyridine. While the user's query specified "Sulfapyrazine," the body of scientific literature points overwhelmingly to Sulfapyridine as the key sulfonamide metabolite of Sulfasalazine responsible for its systemic anti-inflammatory and immunomodulatory effects. This document will, therefore, focus on the well-documented activities of Sulfasalazine and Sulfapyridine. We will explore the core mechanisms of action, including the inhibition of the NF-κB signaling pathway, modulation of pro-inflammatory cytokines, and interference with adenosine metabolism. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of critical signaling pathways to offer a comprehensive resource for the scientific community.

Introduction and Pharmacokinetics

Sulfasalazine is a prodrug used extensively in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease, as well as inflammatory arthritis, including rheumatoid and psoriatic arthritis.[1][2] Its therapeutic efficacy is a result of its unique metabolism. After oral administration, less than 15% of Sulfasalazine is absorbed in the small intestine.[3] The majority reaches the colon, where intestinal bacteria cleave its azo bond, breaking it down into two principal metabolites: 5-aminosalicylic acid (5-ASA, or mesalazine) and Sulfapyridine.[1][3][4]

-

5-Aminosalicylic Acid (5-ASA): This moiety is primarily responsible for the local anti-inflammatory effects within the colon, making it crucial for the treatment of IBD.[4][5] Its mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the synthesis of prostaglandins and leukotrienes.[4]

-

Sulfapyridine: This metabolite is almost entirely absorbed from the colon into the bloodstream and is responsible for the systemic anti-inflammatory and immunomodulatory effects observed in the treatment of rheumatoid arthritis.[4][6] It is also associated with the majority of the drug's adverse effects.[7][8]

This guide will concentrate on the systemic anti-inflammatory properties attributed to Sulfasalazine and its absorbed metabolite, Sulfapyridine.

Metabolic Pathway of Sulfasalazine

The breakdown of Sulfasalazine is a critical step for its activation. This process is visualized in the diagram below.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of Sulfasalazine and Sulfapyridine are multi-faceted, targeting several key pathways in the inflammatory cascade.

Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling

A primary mechanism of action is the potent and specific inhibition of the NF-κB transcription factor.[9] NF-κB is a critical regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines.[10]

Sulfasalazine prevents the activation of NF-κB by inhibiting the degradation of its inhibitory protein, IκBα.[9][11] It interferes with the phosphorylation of IκBα, which is a necessary step for its degradation by the proteasome.[9] This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[9][10] Notably, studies have shown that Sulfasalazine itself, not its metabolites 5-ASA or Sulfapyridine, is the potent inhibitor of NF-κB activation at the level of IκB kinases.[9][12][13]

Modulation of Pro-inflammatory Cytokines and Mediators

Sulfasalazine and its metabolites significantly reduce the production and expression of several key pro-inflammatory cytokines. This includes the suppression of Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[10][14][15] By inhibiting NF-κB, Sulfasalazine effectively turns down the central command for producing these potent inflammatory molecules.[13]

Furthermore, research indicates that Sulfasalazine can suppress macrophage activation, inhibiting the production of IL-12.[16][17] IL-12 is crucial for driving the T-helper 1 (Th1) immune response, which is implicated in many autoimmune disorders. By blocking IL-12, Sulfasalazine may help shift the immune response towards a less inflammatory Th2 profile.[17]

Adenosine-Dependent Anti-inflammatory Mechanism

An important mechanism, independent of NF-κB, involves the release of adenosine at inflamed sites.[18] Sulfasalazine has been shown to inhibit the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[18] This inhibition leads to an intracellular accumulation of AICAR, which in turn promotes the release of adenosine from cells. Extracellular adenosine then acts on A2 receptors on inflammatory cells, exerting a potent anti-inflammatory effect by diminishing leukocyte adhesion and accumulation.[18][19]

References

- 1. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 2. Sulfasalazine therapy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 5. Pharmacotherapy of inflammatory bowel disease. Part 1. Sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative tolerability of treatments for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of extracellular release of proinflammatory secretory phospholipase A2 (sPLA2) by sulfasalazine: a novel mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfasalazine and BAY 11-7082 interfere with the nuclear factor-kappa B and I kappa B kinase pathway to regulate the release of proinflammatory cytokines from human adipose tissue and skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfasalazine prevents T-helper 1 immune response by suppressing interleukin-12 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites [pubmed.ncbi.nlm.nih.gov]

- 19. Salicylates and sulfasalazine, but not glucocorticoids, inhibit leukocyte accumulation by an adenosine-dependent mechanism that is independent of inhibition of prostaglandin synthesis and p105 of NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfapyrazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfapyrazine, a sulfonamide antibacterial agent, holds a significant place in the landscape of medicinal chemistry. This technical guide provides an in-depth exploration of its core chemical and physical properties, alongside detailed experimental protocols for their determination. The document further elucidates its mechanism of action, synthesis, and analytical methodologies, offering a comprehensive resource for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding of complex relationships.

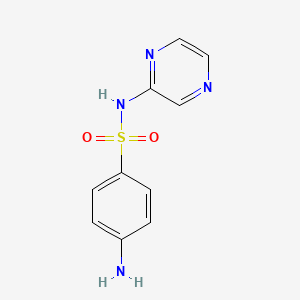

Chemical Structure and Identification

This compound, systematically named 4-amino-N-pyrazin-2-ylbenzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class of drugs.[1] Its structure is characterized by a pyrazine ring linked to a sulfonamide group, which in turn is attached to an aniline moiety.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound [1]

| Identifier | Value |

| IUPAC Name | 4-amino-N-pyrazin-2-ylbenzenesulfonamide |

| CAS Number | 116-44-9 |

| Molecular Formula | C10H10N4O2S |

| PubChem CID | 8309 |

| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2 |

| InChI | InChI=1S/C10H10N4O2S/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14) |

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and analytical characterization.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 250.28 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa (Dissociation Constant) | Experimental data available |

| LogP (Octanol-Water Partition Coefficient) | Not available |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of a solid crystalline substance like this compound can be determined using a capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate, and the temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

-

Determination of Aqueous Solubility

Methodology: The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in water.

-

Apparatus: Conical flasks, orbital shaker, analytical balance, filtration apparatus, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a conical flask.

-

The flask is sealed and agitated in an orbital shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Determination of Dissociation Constant (pKa)

Methodology: The pKa of this compound, which has both acidic (sulfonamide) and basic (amino) groups, can be determined by potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration:

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure: A solution of this compound of known concentration is titrated with a standard solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is determined from the half-equivalence point of the titration curve.

-

-

UV-Vis Spectrophotometry:

-

Procedure: The UV-Vis absorption spectrum of this compound is recorded in a series of buffer solutions with different pH values. The changes in absorbance at a specific wavelength are used to calculate the pKa.

-

Mechanism of Action

As a sulfonamide antibiotic, the primary mechanism of action of this compound is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Folic Acid Synthesis Inhibition Pathway

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Folic acid is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication. This compound, being structurally similar to PABA, acts as a competitive inhibitor of DHPS.

Diagram 1: Competitive inhibition of dihydropteroate synthase by this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-aminopyrazine with p-acetamidobenzenesulfonyl chloride, followed by the hydrolysis of the acetamido group.

Diagram 2: General synthesis pathway of this compound.

Analytical Methods

A variety of analytical techniques can be employed for the identification, quantification, and quality control of this compound.

Table 3: Analytical Methods for this compound

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantification in pharmaceutical formulations and biological fluids. |

| UV-Vis Spectrophotometry | Quantitative analysis based on its chromophore. |

| Mass Spectrometry (MS) | Structural confirmation and quantification, often coupled with HPLC (LC-MS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of sulfonamides would involve:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

References

Scarcity of Early Research on Sulfapyrazine: An In-depth Technical Guide to the Closely Related Sulfapyridine

Initial investigations into the early efficacy and safety of Sulfapyrazine have revealed a significant scarcity of dedicated historical research on this specific compound. Extensive searches of available scientific literature and historical medical records have yielded minimal data regarding its early clinical trials, quantitative efficacy, or detailed safety profile. It is plausible that "this compound" may be a less common sulfonamide from that era, or that the intended subject of inquiry was the more historically prominent and extensively documented compound, Sulfapyridine.

Given the limited information on this compound, this guide will provide an in-depth technical overview of the early studies on the efficacy and safety of Sulfapyridine , a closely related and pioneering sulfonamide antibiotic. The information presented here is intended to offer researchers, scientists, and drug development professionals a comprehensive look into the foundational research of an early and impactful antibacterial agent.

Core Efficacy and Safety Data of Sulfapyridine

The following tables summarize the key quantitative data from early preclinical and clinical studies on Sulfapyridine, providing a comparative overview of its efficacy and safety profile.

Table 1: Summary of Efficacy Data for Sulfapyridine in Early Studies

| Parameter | Finding | Study Details |

| Mortality Rate Reduction in Pneumonia | 70-80% reduction in mortality | Early clinical trials in patients with lobar pneumonia treated with Sulfapyridine (M&B 693) compared to historical controls. |

| In Vivo Efficacy (Mice) | High survival rates in mice infected with lethal doses of Streptococcus pneumoniae | Whitby's experiments demonstrated that Sulfapyridine was highly effective in protecting mice against pneumococcal infections. |

| Antibacterial Spectrum | Effective against Streptococcus pneumoniae, Neisseria gonorrhoeae, and some other streptococci. | Early in vitro and in vivo studies established its primary efficacy against common bacterial pathogens of the time. |

Table 2: Summary of Safety and Toxicity Data for Sulfapyridine in Early Animal Studies

| Parameter | Finding | Study Details |

| Acute Toxicity (LD50) | Oral LD50 in mice: ~4.5 g/kg | Acute toxicity studies in small animal models to determine the lethal dose. |

| Renal Toxicity | Risk of crystalluria (crystal formation in urine) leading to kidney damage. | Observed in both animal studies and clinical use, particularly with inadequate fluid intake. |

| Hematological Toxicity | Agranulocytosis (a severe drop in white blood cells) was a rare but serious adverse effect. | Post-marketing surveillance and case reports identified this as a significant risk. |

| Gastrointestinal Effects | Nausea and vomiting were common side effects. | Frequently reported adverse events in early clinical trials. |

Experimental Protocols of Key Early Studies

The methodologies employed in the foundational research of Sulfapyridine were crucial in establishing its therapeutic potential and associated risks.

Whitby's Preclinical Efficacy Studies in Mice (circa 1938)

Objective: To determine the in vivo efficacy of Sulfapyridine (then known as M&B 693) against bacterial infections.

Methodology:

-

Animal Model: Mice were used as the experimental model.

-

Infection: Animals were infected with a lethal dose of a virulent strain of Streptococcus pneumoniae.

-

Treatment: A control group received no treatment, while the experimental group was administered Sulfapyridine orally.

-

Dosage: Various dosage regimens were likely tested to determine the effective dose.

-

Observation Period: The mice were observed over a set period, and survival rates were recorded.

-

Outcome Measure: The primary endpoint was the survival of the treated mice compared to the untreated control group.

Early Clinical Trials in Lobar Pneumonia (circa 1938-1939)

Objective: To evaluate the efficacy and safety of Sulfapyridine in treating patients with lobar pneumonia.

Methodology:

-

Patient Population: Patients diagnosed with lobar pneumonia, a common and often fatal illness at the time.

-

Study Design: These were some of the earliest examples of clinical trials. While not conforming to modern double-blind, placebo-controlled standards, they often involved comparing outcomes in treated patients to historical mortality rates or to smaller, untreated contemporary groups.

-

Treatment: Patients received Sulfapyridine orally in tablet form.

-

Dosage Regimen: An initial loading dose was typically followed by smaller, regular maintenance doses to maintain therapeutic blood levels.

-

Supportive Care: Patients also received standard supportive care available at the time, which was limited.

-

Efficacy Endpoints: The primary outcome was the mortality rate. Other observed endpoints included the duration of fever and the overall clinical improvement of the patient.

-

Safety Monitoring: Patients were monitored for adverse effects, with a particular focus on nausea, vomiting, and signs of renal or hematological toxicity.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved in the early evaluation of Sulfapyridine, the following diagrams are provided.

An In-depth Technical Guide to the Immunomodulatory Effects of Sulfapyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfapyridine, a primary metabolite of the disease-modifying antirheumatic drug (DMARD) Sulfasalazine, is increasingly recognized as the active moiety responsible for the systemic immunomodulatory effects observed in the treatment of chronic inflammatory diseases such as rheumatoid arthritis.[1][2] While its parent drug, Sulfasalazine, has been a therapeutic mainstay for decades, the specific mechanisms through which Sulfapyridine modulates the immune system are a subject of ongoing, detailed investigation. This technical guide synthesizes current research to provide a comprehensive overview of Sulfapyridine's effects on key immune signaling pathways, its impact on various immune cell populations, and the experimental frameworks used to elucidate these properties. The central mechanism appears to be the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[3][4] This inhibition leads to downstream effects, including altered cytokine production and modulation of T-cell, B-cell, and macrophage functions. This document serves as a resource for researchers and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways to facilitate a deeper understanding of Sulfapyridine as a targeted immunomodulatory agent.

Introduction: From Prodrug to Active Metabolite

Sulfasalazine was originally designed to combine the antibacterial properties of a sulfonamide (Sulfapyridine) with the anti-inflammatory action of a salicylate (5-aminosalicylic acid, 5-ASA).[5] It is now understood that Sulfasalazine acts as a prodrug.[1] Following oral administration, it is minimally absorbed in the small intestine and travels to the colon, where intestinal bacteria cleave the azo bond connecting its two components.[1][3] This cleavage releases Sulfapyridine and 5-ASA. While 5-ASA is primarily responsible for local anti-inflammatory effects in the gastrointestinal tract, making it effective for inflammatory bowel disease (IBD), Sulfapyridine is absorbed into the bloodstream and is credited with the systemic immunomodulatory effects beneficial in treating rheumatoid arthritis.[1][2][6] Understanding the distinct actions of Sulfapyridine is therefore critical for optimizing its therapeutic use and developing next-generation immunomodulatory drugs.

Core Mechanism of Action: Inhibition of NF-κB Signaling

The nuclear factor kappa-B (NF-κB) family of transcription factors is a cornerstone of the inflammatory response, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][7] The immunomodulatory effects of Sulfapyridine's parent drug, Sulfasalazine, are strongly linked to the inhibition of this pathway.[3][4][8] Studies have shown that Sulfasalazine, but not its individual metabolites Sulfapyridine or 5-ASA at tested doses, directly inhibits the activation of NF-κB.[4][9] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] This suggests a direct effect on an upstream kinase, such as IκB kinase (IKK).[4][10] By blocking IκBα degradation, Sulfasalazine prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of inflammatory genes.[4] While direct inhibition by Sulfapyridine itself is less clearly established in some studies, its contribution to the overall anti-inflammatory effect of Sulfasalazine treatment is acknowledged, particularly in the context of rheumatoid arthritis.[2][11][12]

Effects on Immune Cell Populations

Sulfapyridine and its parent compound exert varied effects across the spectrum of immune cells, contributing to the overall dampening of the inflammatory response.

Macrophages

Macrophages are key effector cells in inflammation. Sulfasalazine has been shown to suppress macrophage functions associated with both the initiation and maintenance of an immune response.[11] Specifically, it inhibits the production of inducible nitric oxide (NO), a major mediator of tissue injury, in a concentration-dependent manner.[11] Furthermore, it downregulates the production of IL-12, a critical cytokine that drives T-cell responses, and suppresses the expression of MHC class II molecules, which are essential for antigen presentation.[11] Recent studies also suggest that Sulfasalazine can promote M2 macrophage polarization, an anti-inflammatory phenotype, even through IL-4Rα-independent mechanisms.[13]

B-Lymphocytes

Studies indicate a direct immunosuppressive effect of Sulfasalazine and Sulfapyridine on B-cells. Both compounds inhibit the plaque-forming cell (PFC) response of purified human B-cells in a dose-dependent manner, particularly affecting early-phase events in B-cell proliferation and differentiation.[12] In patients with rheumatoid arthritis, Sulfasalazine and Sulfapyridine significantly inhibit the hyperactivity of B-cells, an effect not seen with 5-ASA.[14] This suggests that the B-cell is a major target for the therapeutic activity of Sulfasalazine in RA.[15]

T-Lymphocytes

The effect on T-lymphocytes is significant. Sulfasalazine has been shown to inhibit T-cell proliferation in vitro.[5] More critically, it potently induces apoptosis (programmed cell death) in T-lymphocytes, which is linked to its inhibition of NF-κB, as this pathway controls the expression of anti-apoptotic genes.[9] This clearance of activated T-cells may be a primary mechanism for its beneficial effects in chronic inflammatory disorders.[9] Lymphocytes from patients can be stimulated to proliferate in the presence of Sulfapyridine and its metabolites, indicating these molecules can form antigenic determinants for T-cells.[16]

Dendritic Cells (DCs)

Dendritic cells are potent antigen-presenting cells that initiate T-cell responses. Maturing human DCs are exceptionally sensitive to Sulfasalazine, which inhibits their ability to stimulate T-cells.[17][18] It downregulates the expression of maturation and co-stimulatory markers like CD40, CD80, and CD83 while upregulating markers like CD14.[17][18] This inhibition of DC maturation is a key target of the drug's action. Notably, in these studies, Sulfapyridine alone was found to be inactive, while the intact Sulfasalazine molecule was the most potent, suggesting a complex interaction.[17][18]

Neutrophils

In rheumatoid inflammation, neutrophils are important players. Both Sulfasalazine and Sulfapyridine inhibit neutrophil superoxide production when stimulated by receptor-mediated pathways.[19] This effect appears to be dependent on the inhibition of an intracellular calcium increase upon cell activation.[19][20]

Quantitative Analysis of Immunomodulatory Effects

The following tables summarize key quantitative data from in vitro studies, illustrating the dose-dependent effects of Sulfapyridine and its parent compound on various immune functions.

Table 1: Effect of Sulfapyridine and Sulfasalazine on Immune Cell Function

| Cell Type | Assay | Compound | Concentration | Effect | Citation |

|---|---|---|---|---|---|

| B-Lymphocytes | Plaque Forming Cell (PFC) Response | Sulfasalazine | Dose-dependent | Inhibition of PFC response | [12] |

| B-cell Proliferation (RA Patients) | Sulfasalazine | Dose-dependent | Significant inhibition of hyperactivity | [14] | |

| B-cell Proliferation (RA Patients) | Sulfapyridine | Dose-dependent | Significant inhibition of hyperactivity | [14] | |

| T-Lymphocytes | κB-dependent Transcription | Sulfasalazine | IC50 ≈ 0.625 mM | Inhibition | [9] |

| Apoptosis Induction (24h) | Sulfasalazine | ED50 ≈ 0.625 mM | Induction of apoptosis | [9] | |

| Dendritic Cells | CD83 Expression | Sulfasalazine | ID50 ≈ 1.5 µmol/L | Inhibition of maturation | [17][18] |

| T-cell Stimulation | Sulfasalazine | 1.25 - 2.5 µmol/L | Complete inhibition | [17][18] | |

| Neutrophils | Superoxide Production | Sulfasalazine | 100 µM | Significant reduction | [11] |

| | Superoxide Production | Sulfapyridine | Not specified | Inhibition |[19] |

Table 2: Effect of Sulfasalazine on Cytokine and Mediator Production

| Cell Type / Model | Mediator | Compound | Concentration | Effect | Citation |

|---|---|---|---|---|---|

| Macrophages (J774) | Nitric Oxide (NO) | Sulfasalazine | 500 µM | 42% suppression | [11] |

| PBMCs (HIV Patients) | IL-1β Production | Sulfasalazine | Not specified | Decreased production | [8] |

| PBMCs | Immunoglobulin (Ig) Synthesis | Sulfasalazine | 10-25 µg/ml | Dose-dependent depression | [15] |

| RAW 264.7 Macrophages | IL-1, IL-6, TNF-α | SSZ-loaded MPs | Not specified | Significant reduction |[21] |

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are fundamental to investigating immunomodulatory compounds. Below are summaries of key methodologies cited in the literature.

General Experimental Workflow for Immune Cell Analysis

A typical workflow for studying the effects of a compound like Sulfapyridine on immune cells involves isolation, culture and stimulation, treatment with the compound, and subsequent functional analysis.

Protocol: Dendritic Cell (DC) Maturation Assay

-

Objective: To determine the effect of Sulfapyridine on the maturation and function of human myeloid dendritic cells.[18]

-

Cell Isolation: Immature DCs are prepared by isolating CD14-positive monocytes from peripheral blood mononuclear cells (PBMCs) and incubating them for several days in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin (IL)-4.[18]

-

Maturation and Treatment: DCs are matured by adding a cocktail of maturation stimuli, such as tumor necrosis factor (TNF)-α, IL-1β, and prostaglandin E2. Concurrently, cells are treated with Sulfasalazine, Sulfapyridine, or 5-ASA at various concentrations.[18]

-

Analysis:

-

Phenotype: The expression of surface markers (e.g., CD40, CD80, CD83, CD86) is quantified using multi-color flow cytometry.[17][18]

-

Function: The ability of treated DCs to stimulate T-cell proliferation is assessed in a mixed lymphocyte reaction (MLR) by co-culturing the DCs with allogeneic T-cells and measuring T-cell proliferation.[18]

-

Cytokine Secretion: The concentration of secreted cytokines, such as IL-12 p40, in the culture supernatant is measured by ELISA.[18]

-

Protocol: NF-κB Activation Assay

-

Objective: To investigate if Sulfapyridine inhibits the activation and nuclear translocation of NF-κB.[4][9]

-

Cell Culture and Stimulation: A suitable cell line (e.g., murine T-cell line RBL5 or human colon cells SW620) is cultured. Cells are pre-treated with Sulfasalazine or Sulfapyridine for a defined period before being stimulated with an NF-κB activator like TNF-α, lipopolysaccharide (LPS), or a phorbol ester.[4][9]

-

Analysis:

-

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared from the cells. The extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A reduction in the shifted band in treated samples indicates inhibition of NF-κB DNA binding.[9]

-

Western Blot: Cytoplasmic and nuclear protein fractions are separated. Western blotting is used to detect the levels of IκBα in the cytoplasm (to assess degradation) and NF-κB subunits (e.g., p65) in the nucleus (to assess translocation).[4]

-

Reporter Gene Assay: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB-dependent promoter. After treatment and stimulation, reporter gene activity is measured, providing a quantitative readout of NF-κB transcriptional activity.[4]

-

Discussion and Future Directions

The evidence strongly suggests that Sulfapyridine, as the systemically absorbed metabolite of Sulfasalazine, is a key driver of the immunomodulatory effects seen in rheumatic diseases. Its mechanism is multi-faceted, with inhibition of the NF-κB pathway serving as a central hub from which effects on T-cells, B-cells, and macrophages emanate.

However, several areas warrant further investigation:

-

Direct vs. Indirect Effects: While the parent drug Sulfasalazine clearly inhibits NF-κB, the direct molecular targets of Sulfapyridine itself require more precise elucidation. Some studies show it is less active than the parent compound in certain assays, suggesting that intact Sulfasalazine may have unique properties before it is metabolized.[15][17][18]

-

Dose-Response in Vivo: Translating the effective in vitro concentrations to in vivo therapeutic dosages and understanding the pharmacokinetics in target tissues (e.g., the synovium) is crucial for optimizing therapy.

-

Broader Signaling Networks: Beyond NF-κB, the impact of Sulfapyridine on other inflammatory signaling pathways, such as MAP kinase or JAK-STAT pathways, is an area for future research.

-

Therapeutic Development: A deeper understanding of Sulfapyridine's mechanisms could inform the development of new drugs that target these pathways with greater specificity and potentially fewer off-target effects associated with sulfonamides.

Conclusion

Sulfapyridine is a potent immunomodulatory agent whose therapeutic efficacy in chronic inflammatory diseases is underpinned by a complex interplay of mechanisms. Its ability to influence the NF-κB signaling cascade, induce T-cell apoptosis, inhibit B-cell hyperactivity, and suppress macrophage inflammatory functions positions it as a significant molecule in the anti-rheumatic arsenal. The data and protocols summarized in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of Sulfapyridine and related compounds in the ongoing effort to combat autoimmune and inflammatory disorders.

References

- 1. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 2. Which component of sulphasalazine is active in rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Acute Hemorrhagic Diarrhea Syndrome in Dogs - Digestive System - Merck Veterinary Manual [merckvetmanual.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of sulfasalazine on B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Dual Benefit of Sulfasalazine on Pneumocystis Pneumonia-Related Immunopathogenesis and Antifungal Host Defense Does Not Require IL-4Rα-Dependent Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of sulfasalazine on B cell hyperactivity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro immunomodulatory effects of sulfasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stimulation of human T cells with sulfonamides and sulfonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neuron.mefst.hr [neuron.mefst.hr]

- 18. Maturation of human dendritic cells as sulfasalazine target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Sulfapyrazine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of sulfapyrazine in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The described protocol provides a linear response across a clinically relevant concentration range with high accuracy and precision.

Introduction

This compound is a sulfonamide antibiotic that has been investigated for various therapeutic applications. Accurate quantification of its concentration in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a specific, sensitive, and cost-effective solution for this purpose. This document provides a comprehensive protocol for the analysis of this compound in human plasma, including sample preparation, detailed HPLC conditions, and method validation parameters. While the methods referenced primarily focus on the closely related compound sulfapyridine, the principles and parameters are directly applicable to this compound due to their structural similarity.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., Sulfamethazine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ortho-phosphoric acid or Ammonium acetate

-

Human plasma (drug-free)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following table summarizes the chromatographic conditions, which are compiled from established methods for similar analytes.[1][2][3][4]

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ODS C18, 4.6 mm x 250 mm, 5 µm particle size[2] |

| Mobile Phase | Acetonitrile : Water : 1.0% Ortho-phosphoric acid (70:27:3 v/v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection | UV-Vis Detector |

| Wavelength (λmax) | 256 nm[2] |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the internal standard (e.g., sulfamethazine) and dissolve each in 10 mL of methanol or acetonitrile in separate volumetric flasks.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards at concentrations ranging from 0.1 µg/mL to 30 µg/mL.

-

Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., 10 µg/mL) by diluting its stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

The following workflow outlines the plasma sample preparation procedure.

Caption: Workflow for plasma sample preparation using protein precipitation.

-

Pipette 200 µL of the plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube (except for blank samples).

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an autosampler vial.

-

Inject 20 µL of the supernatant into the HPLC system for analysis.

Method Validation

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and acceptable limits based on published data for similar sulfonamides.[2][3]

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Range/Value | Reference(s) |

| Linearity Range | 0.1 - 30 µg/mL | [1][2][3] |

| Correlation Coefficient (r²) | ≥ 0.999 | [3] |

| Limit of Quantification (LOQ) | 0.10 µg/mL | [3] |

| Retention Time (this compound) | ~ 4.4 minutes (example) | [2] |

| Precision (%RSD) | Intra-day and Inter-day RSD < 10% | [3] |

| Accuracy (Recovery) | 95 - 105% (e.g., 99.99%) | [2] |

| Specificity | No interference from endogenous plasma components | |

| Robustness | Insensitive to minor changes in flow rate, mobile phase ratio | [2] |

Data Analysis

-

Peak Identification: Identify the peaks for this compound and the internal standard based on their retention times, as determined from the analysis of standard solutions.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the nominal concentration of the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantification: Determine the concentration of this compound in the unknown plasma samples by interpolating the peak area ratio from the calibration curve.

Logical Workflow for Analysis

The entire process from sample receipt to final concentration reporting is illustrated below.

Caption: Overall logical workflow for quantitative analysis of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantification of this compound in human plasma. The protein precipitation sample preparation is efficient and provides clean extracts suitable for analysis. This method meets the requirements for precision, accuracy, and linearity, making it a valuable tool for pharmacokinetic and clinical studies involving this compound.

References

- 1. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Sulfapyrazine in Animal Tissues

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of sulfapyrazine from various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a sulfonamide antibiotic that is also the primary active metabolite of the anti-inflammatory drug sulfasalazine.[1] The quantification of this compound in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in preclinical drug development. This application note presents a robust and sensitive LC-MS/MS method for the determination of this compound in different tissue matrices, including liver, kidney, and muscle. The method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, providing excellent accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound, this compound-d4 (Internal Standard, IS)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

-

Chemicals: Ammonium acetate

-

Equipment:

-

Homogenizer (e.g., bead beater or rotor-stator)

-

Centrifuge

-

Analytical balance

-

LC-MS/MS system (e.g., Agilent, Sciex, Shimadzu, Waters)

-

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Spiking Solutions: Prepare spiking solutions for calibration standards and QC samples at appropriate concentrations in 50:50 (v/v) acetonitrile:water.

-

Internal Standard (IS) Working Solution: Dilute the this compound-d4 stock solution in acetonitrile to a final concentration of 50 ng/mL.

Tissue Sample Preparation (Extraction Protocol)

-

Weighing: Accurately weigh approximately 100 mg of tissue (e.g., liver, kidney, muscle) into a 2 mL homogenization tube.

-

Homogenization: Add 500 µL of cold deionized water and homogenization beads. Homogenize the tissue until a uniform suspension is achieved.

-

Protein Precipitation: To 100 µL of the tissue homogenate, add 400 µL of the IS working solution in acetonitrile (50 ng/mL).

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual instruments.

-

LC System:

-

Column: Agilent Poroshell EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.[2]

-

Mobile Phase A: Water with 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.450 mL/min.[2]

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1.0 min: 10% B

-

1.0-5.0 min: 10-90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 10% B (Re-equilibration)

-

-

-

MS System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Scan Type: Multiple Reaction Monitoring (MRM).[2]

-

MRM Transitions:

-

This compound: Precursor Ion (Q1) m/z 251.1 -> Product Ion (Q3) m/z 184.1 (Quantifier), m/z 156.1 (Qualifier)

-

This compound-d4 (IS): Precursor Ion (Q1) m/z 255.1 -> Product Ion (Q3) m/z 188.1

-

-

Instrument Parameters: Optimize collision energy (CE), declustering potential (DP), and other source parameters for the specific instrument used.

-

Data Presentation

Method Validation Summary

The following tables summarize typical validation parameters for the analysis of this compound in biological matrices. Data is compiled from published literature for plasma and placental tissue and is representative of expected performance in other tissues.

Table 1: Calibration Curve and LLOQ

| Parameter | This compound | Source |

| Linearity Range | 10 - 1000 ng/mL (in plasma) | [3] |

| 30 - 30,000 ng/mL (in placenta) | [2] | |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL (in plasma) | [3] |

Table 2: Accuracy and Precision (Inter-day)

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Source |

| Low | (in placenta) | 97.4 | 10.0 | [2] |

| Medium | (in placenta) | 108.4 | 3.7 | [2] |

| High | (in placenta) | 104.2 | 4.5 | [2] |

Visualizations

Metabolic Pathway of Sulfasalazine

Sulfasalazine is a prodrug that is metabolized by intestinal bacteria into this compound and 5-aminosalicylic acid (5-ASA).[1]

Caption: Metabolic conversion of Sulfasalazine to its active metabolites.

Experimental Workflow

The following diagram outlines the major steps in the analytical procedure for this compound in tissue samples.

Caption: Workflow for this compound analysis in tissues.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in various animal tissues. The protocol is sensitive, robust, and suitable for high-throughput analysis in a drug development setting. The provided experimental details and performance characteristics should serve as a valuable resource for researchers and scientists in the field.

References

- 1. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 2. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sulfapyrazine in Cell Culture-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfapyrazine, a sulfonamide antibiotic, has been investigated for its potential beyond its antimicrobial properties, particularly in the context of inflammation and immunomodulation. As a metabolite of the widely used anti-inflammatory drug sulfasalazine, understanding the specific cellular effects of this compound is crucial for elucidating the mechanism of action of its parent compound and for exploring its potential as a standalone therapeutic agent. These application notes provide detailed protocols and data for the use of this compound in various cell culture-based assays to assess its impact on cell viability, apoptosis, and inflammatory signaling pathways.

Mechanism of Action

This compound's primary antibacterial mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2][3] However, its effects on mammalian cells are distinct and are attributed to its anti-inflammatory and immunomodulatory properties.[2][4] Notably, unlike its parent compound sulfasalazine, sulfapyridine does not appear to significantly inhibit the NF-κB signaling pathway or induce apoptosis in T-lymphocytes at comparable concentrations.[5][6][7][8] Instead, its therapeutic effects in inflammatory conditions are thought to be mediated through the modulation of immune cell functions, such as inhibiting neutrophil and endothelial cell chemotaxis and proliferation.[2][9]

Data Presentation

| Assay Type | Cell Line/Target | Parameter | Value | Reference |